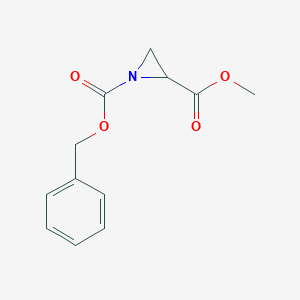

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJUBQWCWZING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the stereoselective synthesis of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available and enantiopure starting material, L-serine. This document details the underlying chemical principles, step-by-step experimental procedures, and critical process parameters for the successful synthesis of the target molecule. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and high yield.

Introduction: The Significance of Chiral Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to regio- and stereoselective ring-opening reactions.[1][2] This reactivity allows for the facile introduction of nitrogen-containing functionalities, making them invaluable precursors for the synthesis of complex molecules, including amino acids, alkaloids, and β-lactam antibiotics.[1] Chiral aziridines, in particular, serve as versatile synthons for the asymmetric synthesis of biologically active compounds.[3]

The target molecule, this compound, correctly named as methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate, is an activated aziridine. The electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and subsequent ring-opening.[1][2] This guide will focus on a robust and well-documented synthetic route starting from L-serine, a natural and inexpensive chiral pool starting material.

Synthetic Strategy: A Retrosynthetic Analysis

The chosen synthetic pathway leverages the inherent chirality of L-serine to establish the stereocenter in the final aziridine product. The overall strategy involves a four-step sequence:

-

N-Protection: The amino group of L-serine is protected with a benzyloxycarbonyl (Cbz) group. This serves a dual purpose: it prevents unwanted side reactions of the amine and activates the nitrogen for the subsequent cyclization step.

-

Esterification: The carboxylic acid functionality is converted to a methyl ester. This is a standard protecting group strategy for carboxylic acids and is readily achieved.

-

Activation of the Hydroxyl Group: The primary hydroxyl group of the serine backbone is transformed into a good leaving group, typically a mesylate or tosylate. This is a critical step to facilitate the intramolecular nucleophilic substitution.

-

Intramolecular Cyclization: The final step involves an intramolecular SN2 reaction where the nitrogen atom of the Cbz-protected amine attacks the carbon bearing the leaving group, leading to the formation of the aziridine ring with inversion of stereochemistry at the C3 position.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| L-Serine | C₃H₇NO₃ | 105.09 | ≥99% | Sigma-Aldrich |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | ≥95% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |

| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Acros Organics |

| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous, ≥99.8% | J.T. Baker |

| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | ≥99.5% | Alfa Aesar |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous, ≥99.5% | EMD Millipore |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of N-(Benzyloxycarbonyl)-L-serine [4]

-

In a 500 mL round-bottom flask, dissolve L-serine (10.5 g, 100 mmol) in a solution of sodium bicarbonate (21.0 g, 250 mmol) in 150 mL of deionized water.

-

Add 100 mL of dioxane to the aqueous solution and cool the mixture to 0 °C in an ice bath with gentle stirring.

-

Slowly add benzyl chloroformate (17.1 mL, 120 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).

-

The following day, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 6M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(benzyloxycarbonyl)-L-serine as a white solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of N-(Benzyloxycarbonyl)-L-serine methyl ester [5]

-

Suspend the crude N-(benzyloxycarbonyl)-L-serine (from the previous step, approx. 100 mmol) in 250 mL of anhydrous methanol in a 500 mL round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 20 minutes. The solid will gradually dissolve.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give N-(benzyloxycarbonyl)-L-serine methyl ester as a colorless oil or a low-melting solid.

Step 3: Synthesis of N-(Benzyloxycarbonyl)-O-mesyl-L-serine methyl ester

-

Dissolve the N-(benzyloxycarbonyl)-L-serine methyl ester (approx. 100 mmol) in 200 mL of anhydrous dichloromethane in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (20.9 mL, 150 mmol) to the solution.

-

Slowly add methanesulfonyl chloride (9.3 mL, 120 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with cold water (2 x 100 mL), 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylated product as a pale yellow oil. This product is generally unstable and should be used immediately in the next step.

Step 4: Synthesis of 1-Benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate

-

Dissolve the crude N-(benzyloxycarbonyl)-O-mesyl-L-serine methyl ester (from the previous step, approx. 100 mmol) in 250 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask.

-

Add finely ground anhydrous potassium carbonate (27.6 g, 200 mmol) to the solution.

-

Stir the suspension vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, filter off the potassium carbonate and wash the solid with THF (50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 10-30% ethyl acetate in hexanes) to yield 1-Benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate as a colorless oil.

Mechanistic Insights and Rationale

The stereochemical outcome of this synthesis is a direct consequence of the intramolecular SN2 reaction in the final cyclization step. The nitrogen atom of the Cbz-protected amine acts as the nucleophile, attacking the electrophilic carbon bearing the mesylate leaving group. This backside attack results in an inversion of configuration at that carbon, leading to the formation of the aziridine with the desired stereochemistry.

The choice of the Cbz protecting group is crucial. It is sufficiently electron-withdrawing to activate the nitrogen, making it a better leaving group in the context of the aziridinium ion intermediate, and it also prevents over-alkylation of the nitrogen. Furthermore, the Cbz group can be readily removed by hydrogenolysis if the free amine is desired for subsequent transformations.

The use of a mild base like potassium carbonate in the cyclization step is preferred to avoid potential side reactions such as elimination or hydrolysis of the ester.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 5.18 (s, 2H, -OCH₂Ph), 4.25 (dd, J = 6.0, 3.2 Hz, 1H, NCH), 3.75 (s, 3H, OCH₃), 2.60 (d, J = 6.0 Hz, 1H, CH₂), 2.35 (d, J = 3.2 Hz, 1H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 161.0, 135.5, 128.6, 128.3, 128.1, 68.0, 52.5, 36.5, 33.0.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₃NO₄ [M+H]⁺: 236.0866, found 236.0865.

-

Optical Rotation: [α]²⁰D = +XX.X (c 1.0, CHCl₃) - Note: The specific rotation should be determined experimentally.

Safety Considerations

-

Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

-

Methanesulfonyl chloride (MsCl) is corrosive and toxic. Use appropriate PPE and handle in a fume hood.

-

Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.

-

Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these experiments.

Conclusion

This technical guide has outlined a reliable and stereoselective method for the synthesis of this compound from L-serine. By providing a detailed protocol and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described synthesis is scalable and provides access to a key chiral intermediate for the development of novel therapeutic agents.

References

- Hu, X., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2835-2868.

-

Couturier, C., et al. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters, 8(10), 2183-2186. [Link]

-

Garner, P., & Park, J. M. (1990). A GENERAL, ENANTIOSELECTIVE SYNTHESIS OF 2,3-DIAMINO ACIDS: (2S,3R)-2,3-DIAMINOBUTANOIC ACID FROM L-THREONINE. Organic Syntheses, 70, 18. [Link]

- Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619.

- Singh, G., Singh, M., & Kumar, M. (2018). Aziridines: A Versatile Building Block in Organic Synthesis. ChemistrySelect, 3(42), 11849-11876.

-

PrepChem. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. Retrieved from [Link]

-

Stankovic, S., & D'hooghe, M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5587. [Link]

-

van den Broek, L. A. G. M. (1988). Synthesis and reactions of aziridine-2-carboxylic esters. [Doctoral dissertation, Radboud University Nijmegen]. [Link]

-

Ha, H. J., et al. (2014). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

Sources

1-Benzyl 2-methyl aziridine-1,2-dicarboxylate CAS number

An In-Depth Technical Guide to 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, stereospecific CAS numbers, physicochemical properties, and established synthetic methodologies. The core of this guide focuses on the compound's unique reactivity, dominated by the strain of the three-membered aziridine ring and the influence of its N-benzyloxycarbonyl (Cbz) activating group. We will explore the mechanisms of nucleophilic ring-opening reactions, the cornerstone of this molecule's utility as a versatile synthetic intermediate. Furthermore, this guide details its applications in the stereoselective synthesis of complex nitrogen-containing molecules, including non-natural amino acids and pharmacologically active agents. Detailed experimental protocols, safety considerations, and visual diagrams of key processes are provided to support researchers, scientists, and drug development professionals in leveraging this powerful chemical tool.

Introduction to Aziridine-1,2-dicarboxylates

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds characterized by significant ring strain (approximately 26-27 kcal/mol).[1] This inherent strain makes them highly reactive and thus valuable as synthetic intermediates for the construction of more complex, nitrogen-containing molecules.[1][2] However, non-activated aziridines can be relatively inert towards many nucleophiles.[3] Their synthetic utility is dramatically enhanced by the introduction of an electron-withdrawing group (EWG) on the ring nitrogen.

This compound is a prime example of such an "activated" aziridine. The N-benzyloxycarbonyl (Cbz or Z) group acts as a potent EWG, increasing the electrophilicity of the ring carbons and rendering the aziridine susceptible to regioselective ring-opening by a wide array of nucleophiles.[1] This activation, combined with the defined stereochemistry at the C2 position, establishes this compound as a powerful chiral building block for asymmetric synthesis.[4] It provides a reliable pathway to enantiomerically pure molecules, a critical requirement in modern drug development.[4]

Physicochemical Properties and Identification

The compound exists as distinct enantiomers, each with a unique CAS number. It is crucial for researchers to specify the desired stereoisomer for stereoselective applications.

| Property | (R)-Enantiomer | (S)-Enantiomer |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate[5] | 1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate[6] |

| Synonyms | 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate | Methyl (S)-(-)-N-Z-aziridine-2-carboxylate |

| CAS Number | 154632-86-7[5][7][8] | 104597-98-0[9] |

| Molecular Formula | C₁₂H₁₃NO₄[5][7] | C₁₂H₁₃NO₄[9] |

| Molecular Weight | 235.24 g/mol [5][9][7] | 235.24 g/mol [9] |

| Physical Form | Liquid | - |

| Purity | ≥96%[7] | ≥95%[9] |

| Storage Temperature | 4°C[7] or 2-8°C, Sealed in dry | - |

| InChI Key | GTZJUBQWCWZING-VUUHIHSGSA-N[5] | GTZJUBQWCWZING-NKUHCKNESA-N[6] |

| SMILES | COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2[5] | COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2[6] |

Safety Information

As a class, aziridines are considered alkylating agents and may be mutagenic; they should be handled with appropriate care in a laboratory setting.[10]

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Synthesis of Chiral Aziridine-1,2-dicarboxylates

The most reliable methods for synthesizing enantiopure aziridine-2-carboxylates involve the cyclization of chiral precursors derived from the "chiral pool," such as amino acids. A common strategy utilizes a 1,2-amino alcohol, where the hydroxyl group is converted into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom.[1]

The synthesis of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate can be achieved from L-serine methyl ester. This process involves protection of the amine, activation of the hydroxyl group (e.g., as a mesylate or tosylate), and subsequent base-induced cyclization.

Caption: Asymmetric synthesis workflow from L-serine.

Protocol 1: Synthesis from L-Serine Methyl Ester Hydrochloride

Expertise & Causality: This protocol follows a trusted three-step sequence. N-protection is performed first to prevent the amine from interfering with the subsequent sulfonation of the alcohol. The hydroxyl group is then converted to a mesylate, an excellent leaving group. Finally, a non-nucleophilic base is used to deprotonate the Cbz-protected amine, which then acts as an intramolecular nucleophile, displacing the mesylate to form the aziridine ring with inversion of configuration at the carbon bearing the leaving group.

-

N-Protection:

-

Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium carbonate (2.5 eq) to neutralize the hydrochloride and act as a base.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0°C. This slow addition is critical to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an aqueous workup, separating the organic layer, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure to yield N-Cbz-L-serine methyl ester.

-

-

Hydroxyl Activation:

-

Dissolve the product from Step 1 in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The base scavenges the HCl generated during the reaction.

-

Stir the reaction at 0°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench with saturated sodium bicarbonate solution, and perform a standard aqueous workup to isolate the crude N-Cbz-O-mesyl-L-serine methyl ester.

-

-

Intramolecular Cyclization:

-

Dissolve the crude mesylate in a suitable solvent like acetonitrile.

-

Add a slight excess of a base such as potassium carbonate (K₂CO₃, 1.5 eq). K₂CO₃ is strong enough to facilitate the cyclization but not so strong as to cause significant side reactions like ester hydrolysis.

-

Heat the mixture to reflux (approx. 82°C) and stir for 6-12 hours until TLC indicates reaction completion.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the pure (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.

-

Chemical Reactivity: The Nucleophilic Ring-Opening

The synthetic power of this aziridine lies in its susceptibility to nucleophilic ring-opening reactions.[10][11] The N-Cbz activating group enhances the electrophilicity of the two ring carbons, facilitating attack by a nucleophile.

Caption: Regioselectivity in aziridine ring-opening.

Mechanistic Insights:

The reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of the C-N bond with inversion of stereochemistry at the point of attack.

-

Regioselectivity: For aziridine-2-carboxylates, there are two potential sites of attack: C2 (the α-carbon, bearing the ester) and C3 (the β-carbon).

-

Attack at C3 (β-attack): This is generally the favored pathway for most heteroatom and many carbon nucleophiles.[1] It is sterically less hindered and leads to the formation of β-substituted-α-amino acid derivatives.

-

Attack at C2 (α-attack): Attack at the more substituted carbon is less common but can occur, particularly with certain organometallic reagents or under conditions that favor charge buildup at that position.[12] This pathway yields α-substituted-β-amino acid derivatives.[12]

-

The choice of nucleophile, solvent, and temperature can influence this regioselectivity, providing a handle for synthetic chemists to control the outcome.[12]

Applications in Research and Drug Development

The primary application of this compound is as a chiral synthon for preparing enantiomerically enriched, complex molecules.

Caption: Role as a versatile chiral intermediate.

-

Asymmetric Synthesis of Amino Acids: The regioselective ring-opening provides a direct route to a wide variety of non-proteinogenic α- and β-amino acids, which are crucial components of peptidomimetics and other pharmaceuticals.

-

Medicinal Chemistry:

-

Anticancer Agents: The (S)-enantiomer has been identified as an inhibitor of Protein Disulfide Isomerase A1 (PDIA1), an enzyme involved in protein folding.[4] Disrupting this process can induce apoptosis in cancer cells.[4]

-

Antiparasitic Activity: Aziridine derivatives have shown potential as agents against parasites like Leishmania without significant cytotoxicity to host cells.[4]

-

-

Synthesis of Natural Products: It serves as a key intermediate in the total synthesis of complex natural products that contain chiral amine or amino acid moieties.[2]

Experimental Protocol: Ring-Opening with a Thiol Nucleophile

Trustworthiness & Causality: This protocol details a representative Sₙ2 ring-opening reaction. Thiophenol is used as a soft nucleophile that reliably attacks the less-hindered C3 position. The reaction is run at room temperature as the activated aziridine is sufficiently reactive, avoiding higher temperatures that might lead to side reactions or decomposition. The subsequent steps describe a standard workup and purification to isolate the desired product.

-

Reaction Setup:

-

To a solution of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add thiophenol (1.2 eq).

-

Add a catalytic amount of a mild base, such as triethylamine (0.1 eq), to facilitate the deprotonation of the thiol, increasing its nucleophilicity.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

-

-

Monitoring:

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting aziridine spot and the appearance of a new, more polar product spot.

-

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution sequentially with 1M HCl solution (to remove the base), saturated sodium bicarbonate solution (to remove excess thiol and any acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the resulting crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ring-opened product, a derivative of cysteine.

-

Conclusion

This compound is more than just a chemical compound; it is a precision tool for asymmetric synthesis. Its value is derived from a synergistic combination of factors: the inherent reactivity of the strained aziridine ring, the electronic activation provided by the N-Cbz group, and the defined stereocenter at C2. These features allow chemists to perform highly controlled nucleophilic ring-opening reactions, creating new stereocenters with predictable outcomes. For researchers in drug discovery and organic synthesis, this molecule offers a reliable and versatile platform for accessing the complex, enantiomerically pure nitrogenous compounds that are often at the heart of therapeutic innovation.

References

- Smolecule. (2023-11-23). 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate.

- LookChem. 1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE.

- Lee, W. et al. (2021-03-18). Alkylative Aziridine Ring-Opening Reactions. PMC - NIH.

- PubMed. (2021-03-18). Alkylative Aziridine Ring-Opening Reactions.

- Sigma-Aldrich. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.

- ChemScene. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.

- Wikipedia. Aziridines.

- MDPI. (2024-10-11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.

- RSC Publishing. Recent breakthroughs in ring-opening annulation reactions of aziridines.

- BLD Pharm. This compound.

- PMC - NIH. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.

- Benchchem. (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | RUO.

- Ishikawa, T. (2012-09-05). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12.

- Chemsrc. CAS#:154632-86-7 | 1-Benzyl 2-methyl (R)-aziridine-1, 2-dicarboxylate.

- PubChemLite. 1-benzyl 2-methyl (2s)-aziridine-1,2-dicarboxylate (C12H13NO4).

- 알앤디메이트. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate.

- Sigma-Aldrich. Benzyl aziridine-1-carboxylate | 25711-25-5.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buy 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate | 154632-86-7 [smolecule.com]

- 6. PubChemLite - 1-benzyl 2-methyl (2s)-aziridine-1,2-dicarboxylate (C12H13NO4) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. rndmate.com [rndmate.com]

- 9. lookchem.com [lookchem.com]

- 10. Aziridines - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

properties of 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

An In-depth Technical Guide to 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a highly functionalized, chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As an "activated" aziridine, its three-membered ring is electronically primed for nucleophilic attack, a property stemming from the electron-withdrawing nature of the N-benzyloxycarbonyl (Cbz) group. This inherent reactivity, combined with the stereocenters on the aziridine core, makes it a powerful chiral building block. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characteristic reactions, and its burgeoning applications in drug discovery, particularly as a covalent modifier of protein targets such as Protein Disulfide Isomerase (PDI).

Introduction: The Strategic Value of an Activated Aziridine

Aziridines, the nitrogen-containing analogues of epoxides, are valuable intermediates in organic synthesis due to the inherent strain of their three-membered ring (approx. 26-27 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[1] However, N-alkyl or N-H aziridines are often relatively inert. The strategic placement of an electron-withdrawing group on the aziridine nitrogen, such as the benzyloxycarbonyl (Cbz) group in this compound, fundamentally alters its chemical character. This "activation" dramatically increases the electrophilicity of the ring carbons, rendering the molecule susceptible to attack by a wide range of nucleophiles under mild conditions.[2]

The title compound is a dicarboxylate ester derivative, providing two distinct handles for synthetic elaboration. Its chirality makes it an invaluable precursor for the stereoselective synthesis of complex, non-proteinogenic α- and β-amino acids, which are key components of many modern pharmaceuticals.[1] This guide will elucidate the core properties and applications that position this molecule as a critical tool for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Properties

Core Physicochemical Data

The are summarized below. The specific enantiomer (R or S) will have identical physical properties except for the sign of its optical rotation.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₃NO₄ | [3] |

| Molecular Weight | 235.24 g/mol | [3] |

| CAS Number | 154632-86-7 ((R)-enantiomer) | [3][4][5] |

| 104597-98-0 ((S)-enantiomer) | ||

| Physical Form | Liquid / Oil | |

| Storage | Store at 2-8°C or frozen (-20°C) under inert atmosphere. | [3] |

| Topological Polar Surface Area (TPSA) | 55.61 Ų | [3] |

| Computed logP | 1.18 | [3] |

Representative Spectroscopic Profile

While a specific spectrum for the title compound is not publicly available, the expected NMR and IR data can be reliably predicted based on its structure and data from closely related analogues, such as aziridine-containing dipeptides.[6]

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.45 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.20 (s, 2H): Methylene protons (-O-CH₂ -Ph) of the Cbz group.

-

δ 3.75 (s, 3H): Methyl ester protons (-COOCH₃ ).

-

δ 3.10 (dd, 1H): Aziridine proton at C2 (Hα to the methyl ester).

-

δ 2.55 (d, 1H): Aziridine proton at C3 (cis to H at C2).

-

δ 2.30 (d, 1H): Aziridine proton at C3 (trans to H at C2).

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~170: Methyl ester carbonyl carbon.

-

δ ~163: Carbamate carbonyl carbon.

-

δ ~135: Quaternary aromatic carbon of the benzyl group.

-

δ ~128-129: Aromatic carbons of the benzyl group.

-

δ ~68: Methylene carbon (-O-CH₂ -Ph) of the Cbz group.

-

δ ~53: Methyl ester carbon (-COOCH₃ ).

-

δ ~35-38: Aziridine ring carbons (C2 and C3).[6]

Expected IR (ATR):

-

~3000 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

~1740 cm⁻¹: C=O stretching (ester).

-

~1700 cm⁻¹: C=O stretching (carbamate).

-

~1250 cm⁻¹: C-O stretching.

Synthesis and Characterization

General Synthetic Strategies

N-activated aziridine-2-carboxylates are typically synthesized from readily available chiral precursors to ensure stereochemical integrity. The most common approach involves the cyclization of β-substituted α-amino acids, such as serine or threonine. The key steps involve converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by base-promoted intramolecular Sₙ2 cyclization.

Detailed Experimental Protocol: Synthesis of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

This protocol describes the N-protection of a pre-formed aziridine-2-carboxylate, a common final step in the synthesis. The causality behind this choice is that it allows for the late-stage introduction of the activating group.

Reaction: Methyl (S)-aziridine-2-carboxylate + Benzyl Chloroformate → (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Materials:

-

Methyl (S)-aziridine-2-carboxylate (1.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add methyl (S)-aziridine-2-carboxylate and anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine dropwise to the stirred solution. Et₃N acts as a base to neutralize the HCl byproduct generated during the reaction, preventing protonation and subsequent ring-opening of the aziridine.

-

Acylation: Add benzyl chloroformate dropwise over 10-15 minutes. Maintaining the low temperature is critical to control the exothermicity of the acylation reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 10% aqueous citric acid. This acidic wash removes the excess triethylamine.

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Neutralization: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove residual citric acid) and brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the N-Cbz protection of methyl aziridine-2-carboxylate.

Chemical Reactivity and Mechanistic Insights

The Activated Aziridine: A Potent Electrophile

The reactivity of the title compound is dominated by the electrophilic nature of its C2 and C3 ring carbons. The Cbz group withdraws electron density from the nitrogen atom, which in turn polarizes the C-N bonds of the ring. This electronic effect, coupled with the high ring strain, makes the aziridine an excellent substrate for Sₙ2-type ring-opening reactions.[2]

Nucleophilic Ring-Opening Reactions

This is the cornerstone reaction of activated aziridines. The choice of nucleophile and reaction conditions dictates the regiochemical outcome.

-

Regioselectivity: The attack can occur at either C2 (the carbon bearing the ester) or C3.

-

Attack at C3 (β-attack): This is generally favored by "soft" and less sterically hindered nucleophiles, particularly heteroatoms like thiols, amines, and azides.[1] This pathway leads to the formation of β-substituted-α-amino acid derivatives.

-

Attack at C2 (α-attack): This pathway is less common but can be promoted by "harder" nucleophiles or when C3 is sterically hindered. This leads to α-substituted-β-amino acid derivatives.

-

The regioselectivity is a self-validating system; the structure of the final product, confirmed by NMR (e.g., via HMBC correlations), validates the site of nucleophilic attack.

Caption: Regioselectivity in the nucleophilic ring-opening of the aziridine.

Detailed Experimental Protocol: Ring-Opening with Benzyl Mercaptan

This protocol demonstrates the regioselective synthesis of a protected cysteine derivative, a valuable building block in peptide chemistry.

Reaction: (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate + Benzyl Mercaptan → Methyl (2R,3S)-N-(benzyloxycarbonyl)-3-(benzylthio)serinate

Materials:

-

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (1.0 equiv)

-

Benzyl Mercaptan (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 equiv)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried flask, add the aziridine substrate, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Nucleophile Addition: Add benzyl mercaptan to the stirred suspension. Potassium carbonate acts as a mild base to deprotonate the thiol, generating the more nucleophilic thiolate in situ.

-

Reaction: Stir the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting aziridine.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃). Wash the pad with ethyl acetate.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the pure ring-opened product. The stereochemistry of the product is inverted at the center of attack (C3) as expected for an Sₙ2 reaction.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a versatile tool for addressing challenges in modern drug discovery.

Chiral Precursor to Unnatural Amino Acids

The stereospecific ring-opening of chiral aziridine-2-carboxylates is one of the most reliable methods for producing enantiomerically pure, non-proteinogenic amino acids.[7] By varying the nucleophile, a diverse library of α- and β-amino acids with unique side chains (thioethers, ethers, alkyl chains, etc.) can be synthesized for incorporation into peptides or as standalone pharmacophores.

Covalent "Warhead" for Targeted Inhibitors

The electrophilicity of the activated aziridine ring makes it an ideal "warhead" for covalent inhibitors.[6] These inhibitors form a permanent covalent bond with a nucleophilic residue (typically cysteine or serine) in the active site of a target protein. This leads to irreversible inhibition, which can offer advantages in potency and duration of action compared to non-covalent inhibitors.

Case Study: Inhibition of Protein Disulfide Isomerase (PDI)

A prominent application for aziridine-based compounds is the inhibition of Protein Disulfide Isomerase (PDI).

-

The Target: PDI is an enzyme in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds, a critical step in the proper folding of many secreted and membrane-bound proteins.[8] Many cancer cells are under high proteotoxic stress and overexpress PDI to manage their high protein synthesis load.[9]

-

Mechanism of Inhibition: PDI has a catalytic active site containing two cysteine residues. Aziridine-based inhibitors act as alkylating agents. The strained ring is attacked by one of the nucleophilic cysteine thiolates in the PDI active site, forming a stable, covalent thioether bond. This irreversible alkylation inactivates the enzyme.[10]

-

Therapeutic Consequence: Inhibition of PDI disrupts cellular proteostasis (protein homeostasis), leading to the accumulation of misfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR) and terminal ER stress, ultimately inducing apoptosis (programmed cell death) in cancer cells.[9][11] This makes PDI inhibitors a promising therapeutic strategy for various cancers.

Caption: Mechanism of PDI inhibition by an aziridine warhead leading to apoptosis.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed synthetic intermediate. Its value lies in the predictable and controllable reactivity of its activated, strained ring system. For synthetic chemists, it offers a stereospecific gateway to a vast array of complex amino acid derivatives. For medicinal chemists and drug developers, it provides a validated electrophilic warhead for the design of potent, targeted covalent inhibitors. As the demand for more sophisticated and specific therapeutics grows, the utility of such precisely engineered building blocks will undoubtedly continue to expand.

References

-

PrepChem. Synthesis of N-Cbz-2-methyl aziridine. Available at: [Link]

-

HETEROCYCLES. Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). Available at: [Link]

-

Semantic Scholar. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022). Available at: [Link]

-

Wageningen University & Research. Synthesis and reactions of aziridine-2-carboxylic esters. Available at: [Link]

-

ChemSynthesis. 1-benzyl-2-methylaziridine. Available at: [Link]

-

Frontiers in Chemistry. Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Available at: [Link]

-

ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). Available at: [Link]

-

Chemsrc. CAS#:154632-86-7 | 1-Benzyl 2-methyl (R)-aziridine-1, 2-dicarboxylate. Available at: [Link]

-

Patsnap Synapse. What are PDI inhibitors and how do they work?. (2024). Available at: [Link]

-

MDPI. Unexplored Nucleophilic Ring Opening of Aziridines. (2018). Available at: [Link]

-

MDPI. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. (2022). Available at: [Link]

-

Wikipedia. Protein disulfide-isomerase. Available at: [Link]

-

Semantic Scholar. Nucleophilic ring opening reactions of aziridines. (2018). Available at: [Link]

-

ResearchGate. The pathway of PDI catalyzed disulfide formation and isomerization in.... Available at: [Link]

-

National Institutes of Health (NIH). Functions and mechanisms of protein disulfide isomerase family in cancer emergence. (2022). Available at: [Link]

-

Cheméo. Chemical Properties of Aziridine, 2-methyl- (CAS 75-55-8). Available at: [Link]

-

PubChem. Benzyl Nicotinate. Available at: [Link]

-

PubChem. Aziridine. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 154632-86-7|1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | 154632-86-7 [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 11. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate: Structure, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 1-benzyl 2-methyl aziridine-1,2-dicarboxylate, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its core structure, stereospecific synthesis, characteristic spectroscopic data, and its versatile reactivity, which positions it as a valuable intermediate in the synthesis of complex nitrogen-containing molecules.

Introduction: The Strategic Importance of Activated Aziridines

Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable synthetic intermediates due to the inherent strain in their three-membered ring (approximately 26-27 kcal/mol), which makes them susceptible to regio- and stereoselective ring-opening reactions.[1][2] The reactivity of the aziridine ring can be significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom.[2] this compound, often referred to as an N-Cbz-aziridine-2-carboxylate, is an archetypal example of such an "activated" aziridine. The benzyloxycarbonyl (Cbz) group serves a dual purpose: it activates the ring towards nucleophilic attack and also acts as a protecting group for the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions.

This unique combination of features makes this compound a powerful tool for the asymmetric synthesis of a wide array of valuable compounds, including non-proteinogenic α- and β-amino acids, peptide mimics, and complex natural products.[1][3] This guide will provide the necessary technical details to harness the synthetic potential of this versatile building block.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule that exists as two enantiomers, the (R)- and (S)-forms. The stereochemistry at the C2 position is crucial as it dictates the stereochemical outcome of subsequent reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₄ | [4][5] |

| Molecular Weight | 235.24 g/mol | [4][5] |

| CAS Number | (R)-enantiomer: 154632-86-7(S)-enantiomer: 104597-98-0 | [5][6] |

| Synonyms | (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, Methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 160-165 °C at 2 mmHg | [5] |

| Density | 1.19 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.519 | [5] |

| Storage | 4°C | [4] |

Stereoselective Synthesis: A Protocol from L-Serine

The most common and reliable method for the stereospecific synthesis of this compound is from the readily available chiral pool starting material, L-serine methyl ester. This multi-step synthesis involves the protection of the amino and carboxyl groups, activation of the hydroxyl group, and subsequent intramolecular cyclization. The following protocol is a representative example of this synthetic strategy.

Synthetic Workflow

Caption: Synthetic workflow for 1-Benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate.

Detailed Experimental Protocol

Step 1: N-Protection of L-Serine Methyl Ester

-

To a solution of L-serine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water at 0 °C, add sodium bicarbonate (2.5 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Cbz-L-serine methyl ester, which can be used in the next step without further purification.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (Ms-Cl, 1.2 eq).

-

Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, dilute the reaction with DCM, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylated intermediate is typically used directly in the next step.

Step 3: Intramolecular Cyclization

-

Dissolve the crude mesylated intermediate in a suitable solvent such as anhydrous acetonitrile or THF.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate as a liquid.

Spectroscopic Characterization

Due to the limited availability of published spectroscopic data for this specific compound, the following are predicted and representative data based on the analysis of closely related N-Cbz protected amino acid methyl esters and aziridine-2-carboxylates. Researchers should always acquire their own analytical data for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.75 | s | 3H | Methyl ester protons (-OCH₃) |

| ~3.20 | dd | 1H | Aziridine C2 proton |

| ~2.60 | dd | 1H | Aziridine C3 proton (trans to C2-H) |

| ~2.35 | dd | 1H | Aziridine C3 proton (cis to C2-H) |

Causality: The aromatic protons appear in their characteristic region. The benzylic protons of the Cbz group are typically a singlet around 5.1-5.2 ppm. The methyl ester protons are a sharp singlet. The three protons on the aziridine ring form a characteristic AMX spin system with distinct coupling constants. The C2 proton is coupled to the two diastereotopic C3 protons.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl carbon (ester) |

| ~155 | Carbonyl carbon (carbamate) |

| ~135 | Aromatic quaternary carbon |

| ~128-129 | Aromatic CH carbons |

| ~68 | Benzylic carbon (-CH₂-Ph) |

| ~53 | Methyl ester carbon (-OCH₃) |

| ~36 | Aziridine C2 carbon |

| ~34 | Aziridine C3 carbon |

Causality: The two carbonyl carbons (ester and carbamate) will appear downfield. The aromatic carbons will be in the 127-136 ppm range. The benzylic and methyl ester carbons are in their expected regions. The strained aziridine ring carbons are shifted upfield compared to their acyclic counterparts.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretch (ester) |

| ~1715 | C=O stretch (carbamate) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1200-1300 | C-N stretch |

Causality: The two carbonyl groups will give rise to strong absorption bands in the specified regions. The C-H stretches for aromatic and aliphatic protons are also characteristic.

Mass Spectrometry (MS)

For electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 236.0917 and the sodium adduct [M+Na]⁺ at m/z 258.0736.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its predictable reactivity, primarily through nucleophilic ring-opening reactions. The N-Cbz group activates the aziridine, making it an excellent electrophile.

Regioselectivity of Nucleophilic Ring-Opening

Nucleophilic attack can occur at either C2 or C3 of the aziridine ring. The regioselectivity is influenced by several factors, including the nature of the nucleophile and the presence of Lewis acids.

-

Attack at C3 (β-attack): This is the more common pathway for many nucleophiles, leading to the formation of α-substituted-β-amino acids. This regioselectivity is favored due to less steric hindrance at the C3 position.[2]

-

Attack at C2 (α-attack): Attack at the more substituted C2 position can occur, particularly with "softer" nucleophiles like organocuprates or under Lewis acidic conditions that favor the formation of a more stable carbocation-like intermediate at the α-position to the ester.[8][9]

Caption: Regioselectivity in the nucleophilic ring-opening of this compound.

Representative Ring-Opening Reactions

Protocol: Ring-Opening with Organocuprates (C2 Attack)

-

Prepare the organocuprate reagent (e.g., lithium dimethylcuprate) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.

-

To this solution, add a solution of this compound (1.0 eq) in THF dropwise at -78 °C.

-

Allow the reaction to stir at low temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the β-substituted-α-amino acid derivative.

Causality: Organocuprates are soft nucleophiles that tend to favor attack at the more electron-deficient C2 position, which is alpha to the electron-withdrawing ester group. This provides a route to α-amino acids with a new carbon-carbon bond at the β-position.[9]

Role in the Synthesis of Biologically Active Molecules

While direct examples of the use of this compound in the synthesis of marketed drugs are not readily found in the literature, closely related aziridine-2-carboxylates are key intermediates in the synthesis of important antiviral agents.

For instance, the synthesis of the anti-influenza drug Oseltamivir (Tamiflu®) often involves the use of an aziridine intermediate.[10][11][12] The strategic opening of the aziridine ring allows for the stereocontrolled introduction of one of the key amine functionalities present in the final drug molecule. Similarly, in the synthesis of some HIV protease inhibitors like Lopinavir , aziridine-derived building blocks have been employed to construct the complex amino alcohol core of the molecule.[1]

These examples underscore the "field-proven" utility of the N-activated aziridine-2-carboxylate scaffold in complex molecule synthesis and drug development. The title compound serves as a versatile and readily accessible starting material for the exploration of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a highly valuable and versatile chiral building block for organic synthesis. Its stereospecific synthesis from readily available starting materials, coupled with the predictable and regioselective reactivity of its activated aziridine ring, makes it an indispensable tool for the construction of complex nitrogen-containing molecules. This guide has provided a detailed overview of its structure, synthesis, and reactivity, offering a solid foundation for researchers and drug development professionals to leverage its synthetic potential in their own work.

References

- Oh, H.-S., & Kang, H.-y. (2012). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. The Journal of Organic Chemistry.

- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry–A European Journal.

- Baldwin, J. E., Adlington, R. M., O'Neil, I. A., Schofield, C., Spivey, A. C., & Sweeney, J. B. (1989). The ring opening of aziridine-2-carboxylate esters with organometallic reagents.

-

Wikipedia contributors. (2023, November 29). Oseltamivir total synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(4), 1131–1140.

-

Roche Synthesis of Oseltamivir. (n.d.). Retrieved January 12, 2026, from [Link]

- Schjoeth-Eskesen, C., Hansen, P. R., Kjaer, A., & Gillings, N. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. ChemistryOpen, 3(5), 185–190.

- Google Patents. (n.d.). CN103833570B - Synthesis method of oseltamivir.

- Srivastava, R. K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.

- Hu, X.-G., & Wang, J. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837.

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved January 12, 2026, from [Link]

- Concellón, J. M., & Concellón, C. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(1), 350–366.

- Satish Kumar, B., Raghava Reddy, A. V., & Naidu, A. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(4), 793–804.

-

ResearchGate. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved January 12, 2026, from [Link]

- Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261–270.

-

PubChem. (n.d.). 1-benzyl 2-methyl (2s)-aziridine-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- El-Damasy, A. K., Keeton, A. B., & Mobashir, M. (2021). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. International Journal of Organic Chemistry, 11(04), 165.

-

ResearchGate. (2021). 13 C NMR spectrum of the compound. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020). Synthesis of aziridines by Mitsunobu reaction (Methods A and B). Retrieved January 12, 2026, from [Link]

- Aslam, J., & Khan, S. A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(4), 336–352.

-

Semantic Scholar. (1992). An investigation of the mitsunobu reaction in the preparation of peptide oxazolines, thiazolines, and aziridines. Retrieved January 12, 2026, from [Link]

- Miller, P. A., & Wipf, P. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5258–5261.

-

Amazon Web Services. (n.d.). Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: synthesis of N. Retrieved January 12, 2026, from [Link]

- Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules (Basel, Switzerland), 27(9), 2700.

-

Semantic Scholar. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved January 12, 2026, from [Link]

-

Lancaster EPrints. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved January 12, 2026, from [Link]

- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86.

-

ChemRxiv. (2019). Title: Peptide Synthesis Using Unprotected Amino Acids. Retrieved January 12, 2026, from [Link]

-

ChemSynthesis. (n.d.). methyl 1-benzyl-2-aziridinecarboxylate. Retrieved January 12, 2026, from [Link]

- Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Synthesis and antiviral activity of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Journal of the American Chemical Society, 119(28), 681–690.

- Graham, S. L., deSolms, S. J., Giuliani, E. A., Kohl, N. E., Mosser, S. D., Oliff, A. I., Pompliano, D. L., Rands, E., Breslin, M. J., & Gibbs, J. B. (1996). 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 39(7), 1345–1348.

- Couturier, C., Blanchet, J., Schlama, T., & Zhu, J. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters, 8(10), 2183–2186.

- Gendron, T., Lacroix, A., Götte, M., & Damha, M. J. (2023). Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules (Basel, Switzerland), 28(4), 1835.

- Al-Obaidi, Z. H., Al-Obaidi, A. H. J., & Al-Sammarrae, A. M. A. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules (Basel, Switzerland), 27(19), 6591.

Sources

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96 104597-98-0 [sigmaaldrich.com]

- 6. (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | 154632-86-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

Chiral Aziridine Building Blocks: A Technical Guide to Synthesis and Application

<R>

Abstract

Chiral aziridines are powerful and versatile building blocks in modern organic synthesis. Their inherent ring strain and stereodefined centers make them valuable precursors for a diverse array of nitrogen-containing molecules, including amino acids, amino alcohols, and complex alkaloids.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and strategic applications of chiral aziridines. We will delve into the causal factors behind experimental choices, present validated protocols, and offer insights into the practical utility of these remarkable heterocycles.

Introduction: The Strategic Importance of Chiral Aziridines

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds.[3][4][5] The considerable ring strain, estimated at approximately 27 kcal/mol, renders them highly reactive intermediates susceptible to nucleophilic ring-opening reactions.[6] This reactivity, when harnessed in a stereocontrolled manner, provides a powerful tool for the introduction of nitrogen functionalities into complex molecules.[2][6]

The significance of chiral aziridines in drug discovery and development cannot be overstated. Over 130 biologically active compounds containing the aziridine motif have been identified, exhibiting a range of pharmacological activities including antitumor, antimicrobial, and antibacterial effects.[7] Furthermore, their ability to serve as precursors to chiral amines, amino alcohols, and other nitrogenous compounds makes them indispensable in the synthesis of numerous pharmaceuticals.[2][7]

This guide will navigate the key aspects of chiral aziridine chemistry, from their stereoselective synthesis to their diverse applications as versatile synthetic intermediates.

Synthesis of Chiral Aziridines: Establishing Stereochemical Integrity

The generation of enantiomerically pure or enriched aziridines is the critical first step in their utilization as chiral building blocks. Several robust strategies have been developed, each with its own set of advantages and substrate scope. These can be broadly categorized into three main approaches: nitrene addition to alkenes, carbene addition to imines, and intramolecular cyclization of chiral precursors.[8]

Catalytic Asymmetric Aziridination of Alkenes

The direct, enantioselective aziridination of prochiral alkenes is a highly atom-economical and conceptually elegant approach. This typically involves the transfer of a nitrene equivalent to an alkene, mediated by a chiral catalyst.

A variety of transition metal catalysts have been successfully employed, including those based on copper, rhodium, and ruthenium.[5][9][10] For instance, copper complexes with bis(oxazoline) ligands have been shown to catalyze the aziridination of olefins with high enantioselectivity, particularly for substrates like cinnamate esters.[5] Similarly, newly designed Ru(CO)salen complexes have demonstrated high efficiency in the asymmetric aziridination of a broad range of alkenes with low catalyst loadings.[9]

Recent advancements have also focused on the challenging aziridination of unactivated terminal alkenes, a previously significant hurdle. The use of planar chiral rhodium(III) indenyl catalysts has emerged as a promising solution, exhibiting remarkable functional group tolerance and excellent chemoselectivity.[2][7][11]

Table 1: Comparison of Selected Catalytic Asymmetric Aziridination Methods

| Catalyst System | Alkene Substrate Scope | Typical Enantioselectivity | Key Advantages |

| Cu(I)/Bis(oxazoline) | Activated olefins (e.g., cinnamates) | 94-97% ee | Well-established, commercially available ligands |

| Ru(II)/Salen | Conjugated and non-conjugated olefins | High | Low catalyst loadings, broad substrate scope |

| Rh(III)/Planar Chiral Indenyl | Unactivated terminal alkenes | up to 95:5 e.r. | High functional group tolerance, chemoselective |

| Rh(II)/Chiral Carboxylate | Mono-, di-, and trisubstituted alkenes | up to 99% ee | Broad scope, applicable to late-stage functionalization |

Asymmetric Carbene Addition to Imines

Complementary to nitrene transfer, the reaction of carbenes or carbene equivalents with imines provides another powerful route to chiral aziridines.[3] Chiral Lewis acids, such as those derived from VAPOL and VANOL ligands in combination with triphenylborate, have proven to be highly effective catalysts for the reaction of imines with diazo compounds.[12] This method often exhibits high diastereoselectivity for the formation of cis-aziridines and excellent enantioselectivity across a range of imine substrates.[12]

Intramolecular Cyclization of Chiral Precursors

The cyclization of enantiomerically pure precursors, such as β-amino alcohols or β-haloamines, is a classical and reliable method for synthesizing chiral aziridines.[13][14] This approach leverages the readily available "chiral pool" of natural products like amino acids. The stereochemistry of the resulting aziridine is directly controlled by the stereocenters present in the acyclic precursor.[14]

A common protocol involves the Mitsunobu reaction of β-amino alcohols, which can proceed via an internal displacement to form the aziridine ring.[14] It is crucial to note that the regiochemistry of subsequent ring-opening reactions can be influenced by the substitution pattern of the aziridine formed.[14][15]

Experimental Protocol: Synthesis of a Chiral Aziridine from a β-Amino Alcohol via Mitsunobu Cyclization

-

Dissolution: Dissolve the enantiomerically pure β-amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and cool to 0 °C.

-

Slow Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF to the cooled mixture. The reaction is often exothermic, and slow addition is critical to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aziridine.

Reactivity of Chiral Aziridines: A Tale of Two Rings

The synthetic utility of chiral aziridines is primarily derived from their susceptibility to nucleophilic ring-opening reactions.[1][3] The regioselectivity and stereoselectivity of these reactions are highly predictable and depend on several factors, most notably the nature of the substituent on the aziridine nitrogen. This leads to a fundamental distinction between "activated" and "non-activated" aziridines.[16]

Activated vs. Non-Activated Aziridines

Activated aziridines possess an electron-withdrawing group (EWG) on the nitrogen atom, such as a sulfonyl (e.g., tosyl, nosyl), acyl, or carbamoyl group.[16] This EWG enhances the electrophilicity of the ring carbon atoms, making them more susceptible to nucleophilic attack.[16] The ring-opening of activated aziridines typically proceeds via a direct Sₙ2 mechanism, leading to a clean inversion of stereochemistry at the site of attack.[16]

Non-activated aziridines , in contrast, bear electron-donating or neutral groups on the nitrogen, such as alkyl or aryl moieties.[16] The increased electron density within the ring makes the carbons less electrophilic, and these aziridines are consequently less reactive towards nucleophiles.[16] Ring-opening of non-activated aziridines often requires activation by a Brønsted or Lewis acid to facilitate the reaction.[16]

Diagram: Reactivity of Activated vs. Non-Activated Aziridines

Caption: A workflow for the two-step synthesis of a chiral vicinal diamine from a chiral aziridine.

Aziridine-2-Carboxylates as Precursors to Amino Acids

Chiral aziridine-2-carboxylates are particularly valuable building blocks, serving as constrained synthons for both α- and β-amino acids. [13]Nucleophilic ring-opening at the C3 position with various nucleophiles, followed by appropriate functional group manipulations, provides access to a wide array of non-proteinogenic amino acids. [13]

Role in the Total Synthesis of Natural Products

Chiral aziridines have been instrumental in the total synthesis of numerous complex natural products. Their ability to introduce nitrogen-containing stereocenters with high fidelity makes them ideal for constructing intricate molecular architectures. For example, aziridination reactions have been key steps in the synthesis of molecules like oseltamivir (Tamiflu) and various alkaloids. [4][13]

Conclusion and Future Outlook

Chiral aziridine building blocks have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. The continued development of novel and efficient methods for their enantioselective synthesis, particularly for challenging substrates, will undoubtedly expand their utility. [2][7]As our understanding of their reactivity deepens, we can expect to see even more innovative applications of chiral aziridines in the synthesis of next-generation pharmaceuticals and complex molecular targets. The ability to precisely control the introduction of nitrogen stereocenters through aziridine chemistry will remain a critical enabling technology in the fields of medicinal chemistry and drug development.

References

-

Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate. Available at: [Link]

-

Aziridines as Chiral Ligands and Their Ring Opening Reactions. ResearchGate. Available at: [Link]

-

Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study. Center for Molecular Modeling. Available at: [Link]

-

Alkylative Ring Opening of Chiral Aziridines. Synfacts. Available at: [Link]

-

Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. MSU chemistry. Available at: [Link]

-

REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. Available at: [Link]

-

A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters. Available at: [Link]

-

Nucleophilic Ring Opening Reactions of Aziridines. PubMed. Available at: [Link]

-

Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. Chemical Reviews - ACS Publications. Available at: [Link]

-

The synthesis of chiral aziridine. ResearchGate. Available at: [Link]

-

Recent Synthetic Applications of Chiral Aziridines. Who we serve. Available at: [Link]

-

A new catalyst for asymmetric aziridination. RSC Blogs. Available at: [Link]

-

Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Scite.ai. Available at: [Link]

-

aziridination. MSU chemistry. Available at: [Link]

-

aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Hanyang University. Available at: [Link]

-

Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PubMed Central. Available at: [Link]

-

Catalytic asymmetric synthesis of trisubstituted aziridines. Semantic Scholar. Available at: [Link]

-

Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. Available at: [Link]

-

Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Available at: [Link]

-

Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. Available at: [Link]

-

Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed. Available at: [Link]

-

Enantioselective Rhodium-Catalyzed Aziridination of Alkenes. ChemistryViews. Available at: [Link]

-

Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. PMC - NIH. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. jchemlett.com [jchemlett.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]